molecular formula C20H20FKN6O5 B12370928 Raltegravir-13C,d3 (potassium)

Raltegravir-13C,d3 (potassium)

Cat. No.: B12370928
M. Wt: 486.5 g/mol
InChI Key: IFUKBHBISRAZTF-FYEZMPCGSA-M
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Description

Raltegravir-13C,d3 (potassium) is a labeled version of Raltegravir potassium, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (d3), respectively. Raltegravir potassium is a potent integrase inhibitor used in the treatment of HIV infection by preventing the integration of viral DNA into the host genome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raltegravir-13C,d3 (potassium) involves the incorporation of isotopically labeled carbon and deuterium into the Raltegravir molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopes without altering the chemical structure of the compound .

Industrial Production Methods: Industrial production of Raltegravir-13C,d3 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Raltegravir-13C,d3 (potassium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Raltegravir-13C,d3 (potassium) is widely used in scientific research, including:

Mechanism of Action

Raltegravir-13C,d3 (potassium) exerts its effects by inhibiting the integrase enzyme of the HIV virus. This enzyme is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the viral replication cycle. By inhibiting this enzyme, Raltegravir prevents the integration process, thereby halting the replication of the virus. The compound is primarily metabolized by glucuronidation .

Comparison with Similar Compounds

Uniqueness: Raltegravir-13C,d3 (potassium) is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .

Properties

Molecular Formula

C20H20FKN6O5

Molecular Weight

486.5 g/mol

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuterio(113C)methyl)pyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3;

InChI Key

IFUKBHBISRAZTF-FYEZMPCGSA-M

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+]

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Origin of Product

United States

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